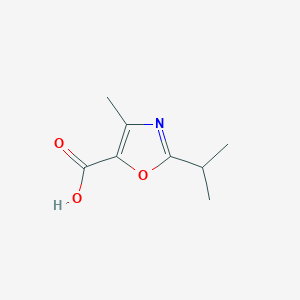

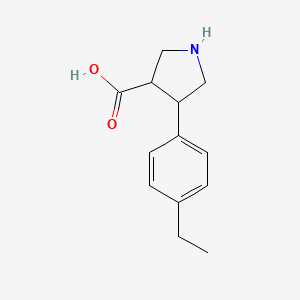

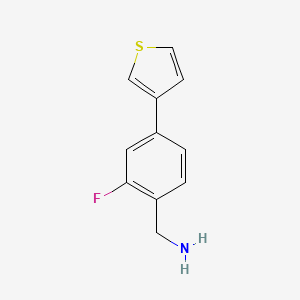

![molecular formula C8H15ClN2O B1490634 Clorhidrato de 1,8-Diazaspiro[4.5]decan-2-ona CAS No. 1389313-57-8](/img/structure/B1490634.png)

Clorhidrato de 1,8-Diazaspiro[4.5]decan-2-ona

Descripción general

Descripción

1,8-Diazaspiro[4.5]decan-2-one hydrochloride is a chemical compound with the CAS Number: 1389313-57-8 . It has a molecular weight of 190.67 . The IUPAC name for this compound is 1,8-diazaspiro[4.5]decan-2-one hydrochloride .

Molecular Structure Analysis

The InChI code for 1,8-Diazaspiro[4.5]decan-2-one hydrochloride is 1S/C8H14N2O.ClH/c11-7-1-2-8(10-7)3-5-9-6-4-8;/h9H,1-6H2,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

1,8-Diazaspiro[4.5]decan-2-one hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación

Inhibidor de la Kinasa RIPK1

“Clorhidrato de 1,8-Diazaspiro[4.5]decan-2-ona” se ha identificado como un potente inhibidor de la proteína quinasa de interacción con el receptor 1 (RIPK1) en la investigación científica . RIPK1 juega un papel clave en la necroptosis, una forma de muerte celular lítica programada, que es un impulsor importante en diversas enfermedades inflamatorias . La inhibición de la actividad quinasa de RIPK1 ha mostrado potencial terapéutico en muchas enfermedades humanas .

Efecto Antinecropótico

Este compuesto ha mostrado un efecto antinecropótico significativo en un modelo de necroptosis en células U937 . La necroptosis es un tipo de muerte celular que es causada por factores externos como infección, toxinas o trauma .

Optimización Estructural para Inhibidores de RIPK1

El compuesto se ha utilizado como compuesto principal para una mayor optimización estructural de los inhibidores de RIPK1 . Esto es importante en el desarrollo de fármacos más efectivos y específicos para el tratamiento de enfermedades relacionadas con la necroptosis .

Inhibidor Selectivo de TYK2/JAK1

Se ha descrito una serie de derivados de 2,8-diazaspiro[4.5]decan-1-ona como inhibidores selectivos de TYK2/JAK1 . Estos inhibidores son importantes en el tratamiento de la enfermedad inflamatoria intestinal .

Optimización Estructural para Inhibidores de TYK2/JAK1

El compuesto se ha utilizado como base para el descubrimiento de compuestos derivados superiores mediante la introducción de andamiajes espirocíclicos . Esto es crucial en el desarrollo de fármacos más efectivos y específicos para el tratamiento de enfermedades relacionadas con la enfermedad inflamatoria intestinal .

Uso en Investigación

“this compound” está disponible para uso en investigación . Esto permite a los científicos explorar más a fondo sus aplicaciones potenciales y efectos en varios campos de investigación científica .

Safety and Hazards

This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, and using personal protective equipment .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride are the receptor interaction protein kinase 1 (RIPK1) and the TYK2/JAK1 kinases . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and its inhibition can block the activation of the necroptosis pathway . TYK2/JAK1 kinases are involved in the regulation of immune responses .

Mode of Action

1,8-Diazaspiro[4.5]decan-2-one hydrochloride interacts with its targets by inhibiting their kinase activity . This inhibition blocks the activation of the necroptosis pathway in the case of RIPK1 and regulates the expression of related genes in the case of TYK2/JAK1 .

Biochemical Pathways

The compound affects the necroptosis pathway by inhibiting RIPK1 . It also influences the immune response by regulating the expression of TYK2/JAK1-regulated genes . The downstream effects include the prevention of programmed cell death and the regulation of immune responses .

Pharmacokinetics

The pharmacokinetic properties of 1,8-Diazaspiro[4It’s known that the compound has excellent metabolic stability

Result of Action

The molecular and cellular effects of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride’s action include the inhibition of necroptosis in cells, demonstrated in a necroptosis model in U937 cells . It also has an anti-inflammatory effect, mediated by regulating the expression of related TYK2/JAK1-regulated genes, as well as the formation of Th1, Th2, and Th17 cells .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,8-Diazaspiro[4It’s known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions could affect its stability.

Análisis Bioquímico

Biochemical Properties

1,8-Diazaspiro[4.5]decan-2-one hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), an enzyme involved in necroptosis, a form of programmed cell death . The interaction between 1,8-Diazaspiro[4.5]decan-2-one hydrochloride and RIPK1 inhibits the kinase activity, thereby blocking the necroptotic pathway and potentially offering therapeutic benefits in inflammatory diseases .

Cellular Effects

1,8-Diazaspiro[4.5]decan-2-one hydrochloride exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In U937 cells, a model for studying necroptosis, 1,8-Diazaspiro[4.5]decan-2-one hydrochloride demonstrated significant anti-necroptotic effects by inhibiting RIPK1 . This inhibition leads to reduced cell death and altered gene expression patterns associated with inflammation and cell survival .

Molecular Mechanism

The molecular mechanism of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of RIPK1, 1,8-Diazaspiro[4.5]decan-2-one hydrochloride inhibits its kinase activity, preventing the phosphorylation events required for necroptosis . This inhibition disrupts the downstream signaling cascade, ultimately leading to reduced cell death and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1,8-Diazaspiro[4.5]decan-2-one hydrochloride remains stable under inert atmosphere and refrigeration conditions

Dosage Effects in Animal Models

The effects of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIPK1 activity, reducing necroptosis and inflammation At higher doses, potential toxic or adverse effects may arise, necessitating careful dosage optimization for therapeutic use

Metabolic Pathways

1,8-Diazaspiro[4.5]decan-2-one hydrochloride is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s inhibition of RIPK1 affects metabolic flux and metabolite levels associated with necroptosis and inflammation . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 1,8-Diazaspiro[4.5]decan-2-one hydrochloride within cells and tissues are crucial for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s efficacy and potential therapeutic effects, highlighting the importance of studying its transport and distribution mechanisms.

Subcellular Localization

1,8-Diazaspiro[4.5]decan-2-one hydrochloride exhibits specific subcellular localization patterns that affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Propiedades

IUPAC Name |

1,8-diazaspiro[4.5]decan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-7-1-2-8(10-7)3-5-9-6-4-8;/h9H,1-6H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRICLOKLOIFZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCNCC2)NC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1389313-57-8 | |

| Record name | 1,8-Diazaspiro[4.5]decan-2-one, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

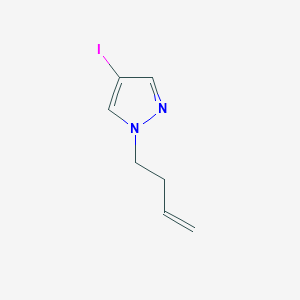

![2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol](/img/structure/B1490554.png)

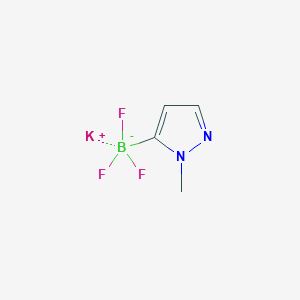

![9-Ethyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1490562.png)

![1-[3-(Methoxymethyl)pyrrolidin-1-yl]-2-(methylamino)ethan-1-one](/img/structure/B1490573.png)